2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound with a complex structure. It features a thiazole ring, a pyrazole ring, and various substituents that contribute to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized separately from hydrazine and a 1,3-diketone, followed by coupling with the thiazole intermediate.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide depends on its interaction with molecular targets. It may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved can vary based on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide: shares similarities with other thiazole and pyrazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H16N4OS |
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Molecular Weight |
264.35 g/mol |
IUPAC Name |
2-methyl-N-(1-methylpyrazol-4-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H16N4OS/c1-7(2)11-10(14-8(3)18-11)12(17)15-9-5-13-16(4)6-9/h5-7H,1-4H3,(H,15,17) |
InChI Key |
PVWRURXRADYQOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=CN(N=C2)C |
Origin of Product |
United States |
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